N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide
Overview
Description
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a nitro group, and a methoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Sulfonation: Addition of the sulfonamide group.
Methoxylation: Introduction of the methoxy group.
Amidation: Formation of the benzamide structure.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, sulfonating agents for sulfonation, and appropriate solvents and catalysts for methoxylation and amidation.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the methoxy or sulfonamide groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy or sulfonamide groups.
Scientific Research Applications
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the nitro group can participate in redox reactions, affecting cellular processes. The methoxy group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-4-nitrobenzamide
- N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-nitrobenzamide
Uniqueness
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-5-21(6-2)29(26,27)14-10-11-17(28-4)16(12-14)20-19(23)15-9-7-8-13(3)18(15)22(24)25/h7-12H,5-6H2,1-4H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPCIEWZXDGSOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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